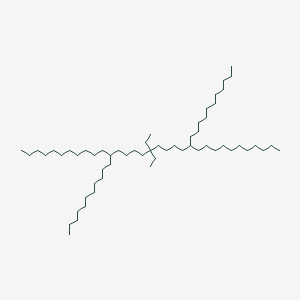![molecular formula C8H12O2 B14462942 9-Oxabicyclo[4.2.1]nonan-7-one CAS No. 66928-63-0](/img/structure/B14462942.png)
9-Oxabicyclo[4.2.1]nonan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxabicyclo[421]nonan-7-one is a bicyclic ether compound with the molecular formula C8H12O2 It is characterized by a unique structure that includes an oxygen atom bridging two carbon atoms, forming a bicyclic system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxabicyclo[4.2.1]nonan-7-one typically involves the cyclization of suitable precursors under specific reaction conditions. One common method is the intramolecular cyclization of a suitable diol or hydroxy ketone. For example, the cyclization of 1,5-hexadiene-3,4-diol under acidic conditions can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
9-Oxabicyclo[4.2.1]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other functional groups can be used under appropriate conditions.
Major Products
Oxidation: Major products include ketones and carboxylic acids.
Reduction: Major products include alcohols.
Substitution: Major products depend on the nucleophile used but can include halogenated compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
9-Oxabicyclo[4.2.1]nonan-7-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme-substrate interactions.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 9-Oxabicyclo[4.2.1]nonan-7-one in biological systems involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The bicyclic structure allows for unique interactions with these targets, potentially leading to changes in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Oxabicyclo[3.3.1]nonane: Another bicyclic ether with a different ring structure.
9-Oxabicyclo[6.1.0]nonane: A compound with a similar oxygen bridge but different ring sizes
Uniqueness
9-Oxabicyclo[4.2.1]nonan-7-one is unique due to its specific ring structure and the position of the oxygen atom. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
66928-63-0 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
9-oxabicyclo[4.2.1]nonan-7-one |
InChI |
InChI=1S/C8H12O2/c9-7-5-6-3-1-2-4-8(7)10-6/h6,8H,1-5H2 |
InChI-Schlüssel |
DWIQXYLATARECE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(=O)CC(C1)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


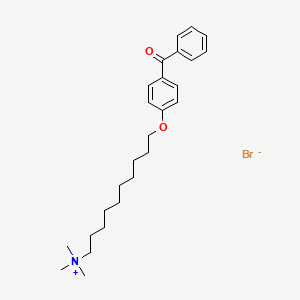
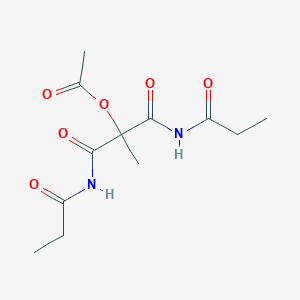
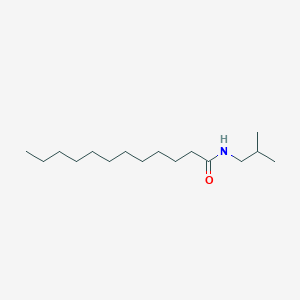

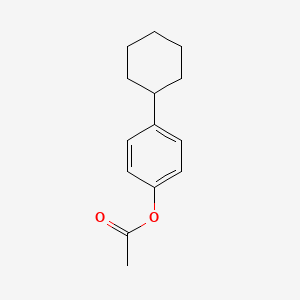
![1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14462881.png)
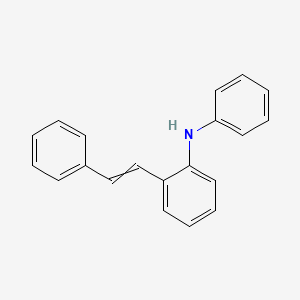
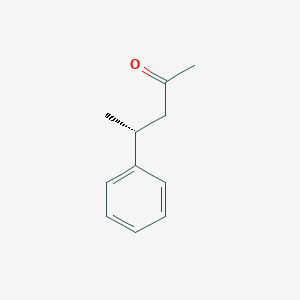
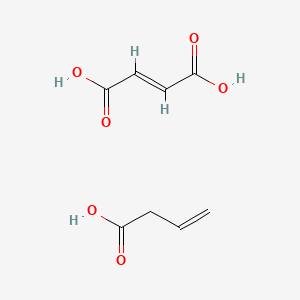
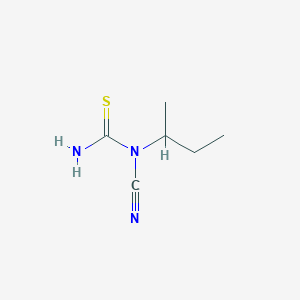
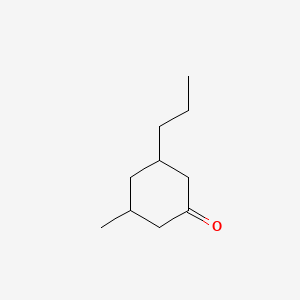

![2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-](/img/structure/B14462922.png)
